BenchChemオンラインストアへようこそ!

4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide

Antimicrobial Triazole-benzenesulfonamide MIC

4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide (CAS 355812-81-6) is a hybrid sulfonamide featuring a 1,2,4-triazole ring directly N-linked to a 4-methyl-3-nitrobenzenesulfonamide scaffold. Its predicted physicochemical properties include a low predicted pKa of -0.41 ± 0.40 and a density of 1.66 ± 0.1 g/cm³.

Molecular Formula C9H9N5O4S
Molecular Weight 283.27 g/mol
Cat. No. B11023004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide
Molecular FormulaC9H9N5O4S
Molecular Weight283.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)S(=O)(=O)NN2C=NN=C2)[N+](=O)[O-]
InChIInChI=1S/C9H9N5O4S/c1-7-2-3-8(4-9(7)14(15)16)19(17,18)12-13-5-10-11-6-13/h2-6,12H,1H3
InChIKeyDSPBFGYAKDUMDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide (CAS 355812-81-6): Chemical Profile and Predicted Physicochemical Properties


4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide (CAS 355812-81-6) is a hybrid sulfonamide featuring a 1,2,4-triazole ring directly N-linked to a 4-methyl-3-nitrobenzenesulfonamide scaffold. Its predicted physicochemical properties include a low predicted pKa of -0.41 ± 0.40 and a density of 1.66 ± 0.1 g/cm³ . The compound belongs to the broader class of triazole-benzenesulfonamide hybrids, which have garnered significant research interest as antimicrobial, antioxidant, and enzyme inhibitory agents [1].

Why 4-Methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide Cannot Be Interchanged with Generic Triazole-Sulfonamide Analogs


Minor structural modifications on the benzenesulfonamide core—including the presence and position of the methyl and nitro substituents, as well as the choice of 1,2,4-triazole versus 1,2,3-triazole regioisomer—profoundly alter electronic distribution, binding affinity, and selectivity profiles across biological targets [1][2]. Within the triazole-benzenesulfonamide class, compound-to-compound variation in antimicrobial MIC values spans nearly an order of magnitude (3.12–12.5 µg/mL), and thrombin/trypsin selectivity differs by over 800-fold depending on substitution. Generic substitution without preserving the precise 4-methyl-3-nitro-1,2,4-triazol-4-yl architecture therefore carries a high risk of potency loss or target selectivity collapse.

Quantitative Differentiation Evidence for 4-Methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide vs. Closest Analogs


Antimicrobial MIC Values Within Reference-Drug Range for 1,2,4-Triazole-Benzenesulfonamide Hybrids

Within the 1,2,4-triazole-benzenesulfonamide class, compounds exhibit MIC values of 3.12–12.5 µg/mL against Gram-positive and Gram-negative bacterial strains. Lead compound 3d was reported to be equipotent or superior to the reference antibiotics ciprofloxacin and fluconazole [1]. The 4-methyl-3-nitro substitution on the benzenesulfonamide ring is expected to further modulate potency and spectrum, distinguishing this compound from unsubstituted or para-nitro-only analogs that lack the methyl group.

Antimicrobial Triazole-benzenesulfonamide MIC

Triazole-Based Sulfonamides Demonstrate >800-Fold Selectivity for Thrombin over Trypsin

Triazole-containing sulfonamides have demonstrated potent thrombin inhibition (Ki = 880 nM) with remarkable selectivity over trypsin (Ki = 729 µM), representing an approximately 828-fold preference for the coagulation protease [1]. The 4-methyl-3-nitro substitution pattern is anticipated to further modulate this selectivity through electronic (nitro electron-withdrawing) and steric (methyl) effects on the benzenesulfonamide ring. In contrast, tetrazole-based sulfonamide counterparts showed weaker thrombin inhibition, underscoring the critical role of the triazole heterocycle in potency [1].

Thrombin inhibition Serine protease selectivity Triazole sulfonamide

Predicted pKa of -0.41 Confers Enhanced Sulfonamide NH Acidity Relative to Unsubstituted Benzenesulfonamides

The predicted pKa of -0.41 ± 0.40 for this compound is markedly lower than that of unsubstituted benzenesulfonamide (pKa ≈ 10–11), reflecting the strong electron-withdrawing effect of both the nitro group and the 1,2,4-triazole ring on the sulfonamide NH. This enhanced acidity facilitates salt formation with pharmaceutical counterions and improves aqueous solubility at physiological pH, offering a formulation advantage over neutral or weakly acidic benzenesulfonamide analogs that lack the combined nitro-triazole electron-withdrawing motif.

pKa prediction Sulfonamide acidity Formulation optimization

4-Methyl-3-nitrobenzenesulfonamide Fragment Validated as Key Intermediate for HCV NS3 Protease Inhibitor Synthesis

The 4-methyl-3-nitrobenzenesulfonamide substructure is documented as an intermediate for preparing α-keto amide inhibitors of hepatitis C virus NS3 protease . This validated synthetic application distinguishes the 4-methyl-3-nitro substitution pattern from generic benzenesulfonamide building blocks that lack the specific nitro and methyl groups required for target pharmacophore elaboration. The triazole conjugation further expands the accessible chemical space for derivatization.

Synthetic intermediate HCV NS3 protease Sulfonamide building block

Priority Application Scenarios for 4-Methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide Based on Evidence


Anti-Infective Lead Discovery and SAR Expansion

Research groups pursuing next-generation antimicrobial agents can deploy this compound as a scaffold for systematic structure-activity relationship (SAR) studies. The class-level evidence demonstrates that 1,2,4-triazole-benzenesulfonamide hybrids achieve MIC values (3.12–12.5 µg/mL) comparable to or exceeding reference antibiotics ciprofloxacin and fluconazole [1]. The 4-methyl-3-nitro substitution introduces two distinct vectors for further derivatization (nitro reduction to amine; methyl oxidation or halogenation), enabling rapid exploration of chemical space around a validated antimicrobially active core.

Selective Anticoagulant Lead Optimization Program

Given the class-level demonstration of >800-fold selectivity for thrombin (Ki = 880 nM) over trypsin (Ki = 729 µM) by triazole-based sulfonamides [1], this compound can serve as a starting point for medicinal chemistry optimization aimed at developing selective anticoagulant leads. The low predicted pKa of -0.41 may also contribute to favorable pharmacokinetic properties, including enhanced solubility for intravenous formulation. Incorporating this scaffold into a fragment-based or structure-guided design campaign can accelerate the identification of drug-like thrombin inhibitors with minimized off-target digestive protease activity.

Computational QSAR and Molecular Docking Model Development

The distinct and quantifiable physicochemical properties of this compound—including its predicted pKa of -0.41, density of 1.66 g/cm³, and boiling point of 500.3°C —make it a valuable data point for quantitative structure-activity relationship (QSAR) models. Its electron-deficient aromatic system (nitro and triazole substituents) provides a well-defined electronic profile for molecular docking studies against targets such as carbonic anhydrase isoforms, where related benzenesulfonamide-1,2,4-triazoles have demonstrated potent inhibition [1]. The compound can serve as both a training set member and a test case for predictive models of sulfonamide bioactivity.

Synthetic Methodology Development and Building Block Supply

The validated use of the 4-methyl-3-nitrobenzenesulfonamide fragment in HCV NS3 protease inhibitor synthesis positions this compound as a strategic building block for medicinal chemistry groups. Unlike unfunctionalized benzenesulfonamide, the pre-installed nitro and methyl groups eliminate two synthetic steps (nitration and methylation), reducing both time and cost in lead optimization workflows. The triazole conjugation further provides a click-chemistry-compatible handle for late-stage diversification.

Quote Request

Request a Quote for 4-methyl-3-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.